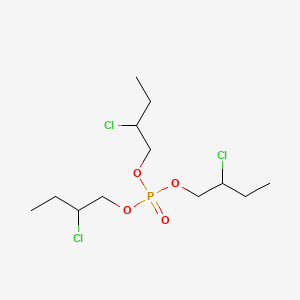

Tris(2-chlorobutyl)phosphate

Description

Contextualization of Organophosphate Esters (OPEs) and Organophosphate Flame Retardants (OPFRs) in Contemporary Environmental and Materials Science Research

Organophosphate esters (OPEs) are a class of chemical compounds widely utilized as flame retardants, plasticizers, and antifoaming agents in a vast array of consumer and industrial products. nih.gov Their application spans across industries, incorporated into materials like plastics, textiles, furniture, and electronic devices. nih.govnih.gov The use of OPEs, particularly as organophosphate flame retardants (OPFRs), saw a significant increase following the phase-out of polybrominated diphenyl ethers (PBDEs), which were identified as persistent, bioaccumulative, and toxic. nih.govaaqr.org

Initially considered safer alternatives, OPFRs are now under scrutiny due to their ubiquitous presence in the environment and mounting evidence of potential adverse effects. d-nb.info Unlike their predecessors, OPFRs are typically "additive," meaning they are not chemically bound to the materials they are mixed with. nih.gov This characteristic facilitates their release into the environment through processes like volatilization, leaching, and abrasion. nih.gov Consequently, OPEs are now widespread environmental contaminants, detected in various matrices including air, water, dust, soil, and even in remote regions like the Arctic and Antarctic, indicating their potential for long-range transport. nih.govd-nb.infobohrium.com

Significance of Halogenated Organophosphate Esters as Emerging Contaminants and Functional Additives

Within the broad category of OPEs, halogenated organophosphate esters (HOPEs) represent a sub-group of particular interest and concern. These compounds, which include chlorinated and brominated forms, are noted for their effectiveness as flame retardants. The inclusion of halogens in their molecular structure can enhance their flame-retardant properties and increase their persistence in the final product. aaqr.orgd-nb.info

HOPEs are increasingly recognized as emerging contaminants due to their widespread detection in the environment and potential for adverse ecological and human health effects. nih.govfrontiersin.org For instance, tris(2-chloroethyl) phosphate (B84403) (TCEP) and tris(1-chloro-2-propyl) phosphate (TCIPP) are among the most frequently detected OPFRs in indoor and environmental samples. uri.edu The persistence and potential toxicity of some HOPEs have raised concerns that they may be regrettable substitutions for the phased-out PBDEs. acs.org Research has indicated that some of these compounds can be more persistent in the environment and within organisms, potentially leading to higher exposure risks. tandfonline.com

Rationale for Dedicated Academic Inquiry into Tris(2-chlorobutyl)phosphate: Bridging Knowledge Gaps in its Class

While significant research has been conducted on prominent HOPEs like TCEP and TCIPP, other analogues such as this compound (TCBP) remain less characterized. The structural similarities between these compounds suggest that TCBP may share similar environmental behaviors and toxicological profiles. However, a lack of specific data on TCBP creates a critical knowledge gap within the broader understanding of HOPEs.

Dedicated academic inquiry into this compound is therefore essential to fully assess the environmental and health implications of this class of flame retardants. Understanding the specific properties, environmental fate, and potential toxicity of TCBP is crucial for a comprehensive risk assessment of OPFRs as a whole. This research is necessary to avoid generalizations based on a limited number of studied compounds and to inform the development of safer alternatives and effective regulatory strategies.

Compound Information

Structure

3D Structure

Properties

CAS No. |

73972-80-2 |

|---|---|

Molecular Formula |

C12H24Cl3O4P |

Molecular Weight |

369.6 g/mol |

IUPAC Name |

tris(2-chlorobutyl) phosphate |

InChI |

InChI=1S/C12H24Cl3O4P/c1-4-10(13)7-17-20(16,18-8-11(14)5-2)19-9-12(15)6-3/h10-12H,4-9H2,1-3H3 |

InChI Key |

OPNBSZMPKHLHPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COP(=O)(OCC(CC)Cl)OCC(CC)Cl)Cl |

Origin of Product |

United States |

Synthetic Routes and Process Chemistry of Tris 2 Chlorobutyl Phosphate

Exploration of Established Phosphorylation Reactions for Trialkyl Phosphate (B84403) Synthesis

The synthesis of trialkyl phosphates, including Tris(2-chlorobutyl)phosphate, traditionally relies on well-established phosphorylation reactions. These methods typically involve the use of a phosphorus-containing electrophile that reacts with an alcohol.

A primary and widely utilized method for synthesizing trialkyl phosphates is the reaction of phosphorus oxychloride (POCl₃) with alcohols. nih.gov In the case of this compound, the corresponding halogenated alcohol, 2-chlorobutanol, serves as the nucleophile.

The reaction mechanism proceeds through a series of nucleophilic substitution steps. The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of phosphorus oxychloride, leading to the displacement of a chloride ion. This process is repeated until all three chlorine atoms on the phosphorus oxychloride have been substituted by the 2-chlorobutoxy group, yielding the final trialkyl phosphate product. The presence of a base, such as pyridine, is often employed to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction. pressbooks.pubmasterorganicchemistry.com

The reaction conditions, such as temperature and the presence of a catalyst, can influence the reaction rate and the formation of byproducts. google.com For instance, the reaction is often carried out at controlled temperatures to prevent undesirable side reactions. chemicalbook.com

While the phosphorus oxychloride route is common, alternative pathways for synthesizing chlorinated alkyl phosphates have been explored. These methods often aim to overcome some of the limitations of the traditional approach, such as the generation of corrosive HCl gas.

One alternative involves the use of phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃). docbrown.infolibretexts.org For example, alcohols can react with PCl₅ to form the corresponding chloroalkane and phosphorus oxychloride. docbrown.info Another approach is the reaction of alcohols with phosphorus(III) halides, which can be generated in situ from red phosphorus and a halogen. libretexts.orgmsu.edu

Furthermore, the synthesis of mixed trialkyl phosphates can be achieved through the oxidative phosphorylation of alcohols with dialkyl phosphonates in the presence of a copper(II) chloride catalyst. acs.org The development of poly(alkylene chlorophosphate)s through the chlorination of poly(alkylene phosphonate)s also presents an alternative route. encyclopedia.pub

The table below summarizes some alternative reagents for the synthesis of chlorinated alkyl phosphates.

| Reagent | Description | Reference |

| Phosphorus Pentachloride (PCl₅) | Reacts with alcohols to replace the hydroxyl group with a chloro group. | docbrown.info |

| Phosphorus Trichloride (PCl₃) | Converts alcohols to alkyl chlorides. | msu.edu |

| Thionyl Chloride (SOCl₂) | A reagent used to convert alcohols into alkyl chlorides. | msu.edu |

| Dialkyl Phosphonates | Can be used in oxidative phosphorylation reactions with alcohols. | acs.org |

Development of Novel and Sustainable Synthesis Methodologies for this compound

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound, aligning with the principles of green chemistry.

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. iupac.org In the context of this compound synthesis, this involves exploring chlorine-free synthesis routes and utilizing less toxic reagents and solvents. iupac.org

One approach is the development of one-pot synthesis methods that avoid the isolation of intermediates, thereby reducing waste and energy consumption. researchgate.net The use of carbonate chemistry, particularly with dialkyl carbonates (DACs) and dimethyl carbonate (DMC), presents a greener alternative to traditional chlorinating agents due to their low toxicity and high biodegradability. iupac.org

Catalysis plays a crucial role in developing more efficient and selective synthetic methods. The use of catalysts can lead to higher yields, milder reaction conditions, and reduced byproduct formation.

For the synthesis of related organophosphate esters, various catalytic systems have been investigated. These include:

Lewis acids: Catalysts like aluminum trichloride can be used in the reaction of phosphorus oxychloride with epoxides. google.com

Heterogeneous catalysts: Metal oxides, such as sulfated ZrO₂, have been employed for the synthesis of tris(chloropropyl) phosphate, a structurally similar compound. google.com

Phosphine (B1218219) catalysis: Nucleophilic phosphine catalysis offers a versatile method for constructing various organic molecules. nih.gov

Zinc(II) catalysts: Environmentally benign Zn(II) catalysts have been used for the efficient synthesis of phosphite (B83602) diesters, which can be subsequently oxidized to phosphate triesters. rsc.org

The table below highlights some catalytic approaches relevant to the synthesis of chlorinated alkyl phosphates.

| Catalyst Type | Example | Application | Reference |

| Lewis Acid | Aluminum Trichloride | Synthesis of tris(chloropropyl)phosphate | google.com |

| Heterogeneous | Sulfated ZrO₂ | Synthesis of tris(chloropropyl)phosphate | google.com |

| Organocatalyst | Phosphines | General nucleophilic catalysis | nih.gov |

| Metal Catalyst | Zn(II) complexes | Synthesis of phosphite diesters | rsc.org |

Process Optimization and Scalability Studies for Industrial Production of this compound

The industrial production of this compound requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. This involves scaling up the synthesis from laboratory to industrial quantities while maintaining product quality.

Key aspects of process optimization include:

Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize byproduct formation. Continuous processes are often favored over batch processes for better control and efficiency. google.comgoogle.com

Catalyst Selection: Choosing a catalyst that is not only effective but also easily separable and reusable is crucial for industrial applications. google.com

Raw Material Purity: The purity of starting materials, such as phosphorus oxychloride and 2-chlorobutanol, can significantly impact the final product's quality. google.com

Downstream Processing: Developing efficient methods for purification, including washing and distillation, to remove impurities and obtain a high-purity product.

Process Modeling: Utilizing process models and multi-criteria optimization can help in identifying the optimal operating conditions for industrial-scale digestion and reaction processes. researchgate.net

The manufacturing process for similar compounds, such as tris(2-chloroisopropyl) phosphate (TCPP), often involves the reaction of phosphorus oxychloride with the corresponding epoxide in a closed reactor, followed by washing and dehydration to remove acidic impurities and residual catalyst.

Environmental Occurrence and Spatiotemporal Distribution of Tris 2 Chlorobutyl Phosphate

Detection and Quantification in Aquatic Environmental Compartments

The detection of OPFRs in aquatic environments is well-documented, with wastewater treatment plants (WWTPs) identified as a significant pathway for their entry into surface waters. mdpi.comnih.govbohrium.com However, specific concentration data for TCBP within these systems are not widely reported in comprehensive monitoring studies.

Surface Water Systems (Rivers, Lakes, Oceans)

While numerous studies have reported the presence of various OPFRs in rivers, lakes, and oceans globally, specific quantitative data for Tris(2-chlorobutyl)phosphate are largely absent from these reports. frontiersin.org General reviews on OPFR occurrence in surface waters often focus on more commonly detected congeners like TCEP, TCPP, and Tributoxyethyl phosphate (B84403) (TBOEP). nih.govbohrium.comfrontiersin.org The lack of extensive monitoring data for TCBP makes it difficult to ascertain its typical concentration ranges in these systems.

Groundwater and Potable Water Sources

The potential for OPFRs to leach from landfills and contaminate groundwater, and subsequently drinking water sources, is a recognized concern. amazonaws.com Some OPFRs are known to be mobile in the environment and can potentially reach groundwater. amazonaws.com However, monitoring studies of groundwater and potable water that specifically report concentrations of this compound are not readily found in the reviewed literature. For instance, while related compounds like TCEP have been detected in groundwater and drinking water, similar data for TCBP is not available. nih.govnih.gov

Wastewater Treatment Plant Influent and Effluent Analysis

Wastewater treatment plants are critical points for the entry of many contaminants into the aquatic environment. OPFRs are frequently detected in both the influent and effluent of WWTPs. mdpi.comnih.govbohrium.comec.gc.ca Studies have shown that the removal efficiencies of OPFRs in WWTPs vary depending on the specific compound and the treatment processes employed. bohrium.comdiva-portal.org Chlorinated OPFRs, in particular, may exhibit poor removal during wastewater treatment. diva-portal.org While comprehensive data exists for many OPFRs in wastewater, specific concentrations for this compound in influent and effluent are not consistently reported across the available literature, which tends to focus on other major OPFRs. mdpi.combohrium.com

Environmental Fate and Transport Dynamics of Tris 2 Chlorobutyl Phosphate

Inter-Compartmental Exchange and Transport Pathways

Volatilization Rates and Atmospheric Dispersion Modeling

No specific data on the volatilization rate or atmospheric dispersion modeling for Tris(2-chlorobutyl)phosphate were found. For the related compound, Tris(2-chloroethyl) phosphate (B84403) (TCEP), its vapor pressure suggests it is expected to exist as a vapor in the atmosphere and is degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov

Leaching and Migration from Anthropogenic Materials into Surrounding Media

There is no specific information on the leaching or migration of this compound from materials. Studies on other organophosphate flame retardants confirm their potential to leach from consumer products. For instance, Tris(2,3-dibromopropyl) phosphate has been studied for its surface concentration on and removal from chlorobutyl rubber. nasa.gov TCEP has been detected in polyurethane foam in toys, and while quantitative data on its migration is lacking, it is expected to leach. europa.eu

Particle-Phase Association and Transport in Aquatic and Atmospheric Systems

Specific data regarding the particle-phase association and transport of this compound in aquatic and atmospheric systems could not be located. For the analogue TCEP, it is suggested that it will exist in both the vapor and particulate phases in the atmosphere.

Sorption and Desorption Kinetics in Environmental Media

Sediment-Water Partitioning Coefficients and Dynamics

No experimentally determined sediment-water partitioning coefficients (Kd or Koc) for this compound were found in the search results. For TCEP, it has been detected in river water, seawater, and sediment, indicating its potential for partitioning between these compartments. nih.gov One source estimates a soil-water coefficient value of 390 for TCEP, suggesting it will adsorb to solids and sediments in water.

Soil Adsorption and Mobility Characteristics

Specific soil adsorption and mobility data for this compound are not available. The mobility of organic chemicals in soil is often categorized based on their soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com Without this value for this compound, its mobility cannot be accurately classified. For comparison, an estimated soil-water coefficient for TCEP suggests it would have medium to low mobility in soil. chemsafetypro.com

Due to the lack of specific research findings for this compound across all requested subtopics, a detailed and scientifically accurate article that strictly adheres to the provided outline cannot be generated at this time. The available data focuses on related but chemically distinct compounds.

Bioavailability and Bioconcentration Potential in Environmental Systems

Information regarding the bioavailability and bioconcentration of this compound is not available in the reviewed scientific literature.

Trophic Transfer and Biomagnification Mechanisms

There are no specific studies on the trophic transfer or biomagnification mechanisms of this compound. Research on other OPEs shows varied potential for biomagnification, with some compounds showing trophic dilution while others may biomagnify in specific food webs. acs.org Without empirical data for this compound, its behavior in this regard remains unknown.

Uptake and Accumulation Mechanisms in Non-Human Biota

Mechanisms of uptake and accumulation of this compound in non-human biota have not been specifically documented. For the broader class of OPEs, uptake can occur from water and diet, with accumulation patterns being species-specific and dependent on the compound's physicochemical properties, such as hydrophobicity, and the organism's metabolic capabilities. nih.govumanitoba.ca However, no studies were found that determined these parameters for this compound.

Due to the absence of research findings, data tables on bioconcentration, bioaccumulation, or trophic magnification for this compound cannot be generated at this time.

Degradation and Transformation Pathways of Tris 2 Chlorobutyl Phosphate

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. These pathways are critical in determining the environmental persistence and fate of Tris(2-chlorobutyl)phosphate.

Hydrolysis is a primary abiotic degradation route for organophosphate esters in aqueous environments. The process involves the cleavage of the ester bonds, leading to the formation of di- and mono-substituted phosphate (B84403) esters and the corresponding alcohol. For chlorinated organophosphate esters, the presence of the chlorine atom can influence the stability of the molecule.

Hydrolytic Cleavage Kinetics and Mechanistic Elucidation

Influence of Environmental Parameters (e.g., pH, Ionic Strength, Temperature)

The rate of hydrolysis of organophosphate esters is significantly influenced by environmental conditions, most notably pH and temperature.

pH: The hydrolysis of organophosphate triesters is subject to pH-dependent catalysis. Generally, these compounds are more stable in neutral conditions and show accelerated degradation under both acidic and, more significantly, basic conditions. nih.gov For instance, studies on various organophosphate esters, including chlorinated ones, have demonstrated that hydrolysis rates increase substantially at pH levels above 7. nih.gov While specific data for this compound is unavailable, it is expected to follow this trend, with increased instability in alkaline waters. Some organophosphate esters have been observed to undergo self-hydrolysis under basic conditions. scies.org

Ionic Strength: The effect of ionic strength on the hydrolysis of neutral organic compounds like this compound is typically considered to be minor, especially at environmentally relevant concentrations. However, very high salt concentrations could potentially influence reaction rates.

Temperature: Like most chemical reactions, the rate of hydrolysis is expected to increase with temperature. Studies on related compounds like Tris(2-chloroethyl)phosphate (TCEP) have shown that thermal activation can lead to complete degradation. nih.gov

Hydrolytic Cleavage Kinetics of Selected Organophosphate Esters

| Compound | Condition | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| This compound | Data not available | Data not available | - |

| Tris(2-chloroethyl) phosphate (TCEP) | pH 5 to 9 (estimated) | 20 days | nih.gov |

| Triphenyl phosphate (TPHP) | pH 13, 20°C | 0.0053 days | nih.gov |

| Tripropyl phosphate (TPP) | pH 13, 20°C | 47 days | nih.gov |

Identification of Hydrolysis Products

The stepwise hydrolysis of a tris-ester of phosphoric acid is expected to yield diester, monoester, and finally, inorganic phosphate. For this compound, the anticipated hydrolysis products would be bis(2-chlorobutyl)phosphate and subsequently mono(2-chlorobutyl)phosphate, alongside the release of 2-chlorobutanol.

While specific studies identifying the hydrolysis products of this compound are not available in the reviewed literature, the degradation of the related compound TCEP is known to proceed via the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). nih.gov This suggests a similar pathway for this compound.

Photolysis, or degradation by light, can be a significant removal mechanism for environmental contaminants. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically produced reactive species.

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Phases

Characterization of Phototransformation Products

The phototransformation of organophosphate flame retardants like this compound can result in various degradation intermediates. For the related compound, tris-(2-chloroisopropyl) phosphate (TCPP), ultraviolet (UV) activated persulfate and hydrogen peroxide processes have been shown to transform it into several degradation products. nih.govresearchgate.net In one study using a UV/persulfate technique, twelve intermediates were formed through selective electron-transfer reactions induced by activated sulfate (B86663) radicals. nih.gov Another study using UV-driven hydroxyl radical oxidation identified nine degradation products. researchgate.net These transformation products often result from hydroxylation, dealkylation, and dehalogenation reactions. researchgate.net

Biotic Degradation (Biotransformation) Mechanisms

The biotic degradation of this compound and related compounds involves complex interactions with microbial communities in various environmental matrices.

Microbial Degradation in Environmental Matrices (Water, Sediment, Soil)

Microbial degradation is a key process in the attenuation of chlorinated organophosphate esters in the environment. Studies on the related compound Tris(2-chloroethyl) phosphate (TCEP) have shown that it can be degraded in environments such as non-sanitary landfill soils and sediment microcosms. nih.govsci-hub.senih.gov In landfill soils, TCEP was reduced by both abiotic and biotic processes, with degradation being significantly enhanced at higher concentrations. nih.govresearchgate.net In sediment microcosms, repeated exposure to TCEP led to an adaptation of the microbial communities, resulting in a shorter lag phase and an increased degradation rate. sci-hub.senih.gov

Several microbial strains and consortia capable of degrading chlorinated organophosphate esters have been isolated and characterized. For instance, a strain identified as Amycolatopsis sp. FT-1 has been shown to be an efficient degrader of tris-(2-chloroisopropyl) phosphate (TCPP). nih.gov In studies focusing on TCEP, enrichment cultures have revealed the involvement of specific bacterial guilds. nih.gov Two TCEP-degrading strains, Xanthobacter sp. strain T2-1 and Ancylobacter sp. strain T3-4, were isolated from these enrichment cultures. nih.gov Xanthobacter sp. T2-1 was capable of degrading both TCEP and its primary metabolite, bis(2-chloroethyl) phosphate (BCEP). nih.gov In another study, two strains, Rhodococcus sp. YC-JH2 and Sphingopyxis sp. YC-JH3, were identified for their ability to degrade triphenyl phosphate (TPhP), a related organophosphate ester. researchgate.net

| Strain/Consortia | Degraded Compound | Key Characteristics |

| Amycolatopsis sp. FT-1 | Tris-(2-chloroisopropyl) phosphate (TCPP) | Efficient degrader, with 100% degradation under optimal conditions. nih.gov |

| Xanthobacter sp. T2-1 | Tris(2-chloroethyl) phosphate (TCEP), Bis(2-chloroethyl) phosphate (BCEP) | Degrades both TCEP and BCEP following pseudo-first-order kinetics. nih.gov |

| Ancylobacter sp. T3-4 | Tris(2-chloroethyl) phosphate (TCEP) | Degrades TCEP but not BCEP. nih.gov |

| Rhodococcus sp. YC-JH2 | Triphenyl phosphate (TPhP) | Can utilize TPhP as a sole carbon source for growth. researchgate.net |

| Sphingopyxis sp. YC-JH3 | Triphenyl phosphate (TPhP) | Efficiently degrades TPhP without observable cell growth. researchgate.net |

The enzymatic degradation of chlorinated organophosphate esters primarily proceeds through several key pathways. The initial and most significant step is the hydrolysis of the phosphoester bond. researchgate.netsci-hub.senih.gov This is evidenced by the production of metabolites such as bis(2-chloroethyl) phosphate (BCEP) and monochloroethyl phosphate (MCEP) from TCEP. researchgate.netsci-hub.senih.gov This hydrolysis is carried out by phosphoesterases. nih.govnih.gov

Following the initial hydrolysis, further degradation can occur through hydrolytic dechlorination and oxidation pathways. researchgate.netsci-hub.senih.gov In the case of TCEP, this leads to the formation of products like bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH). sci-hub.senih.gov The degradation of the side product, 2-chloroethanol, involves dehydrogenases and dehalogenases. nih.gov In some microorganisms, like Amycolatopsis sp. FT-1, oxidation mediated by proteins involved in a bio-Fenton reaction also plays a role. nih.gov

The microbial degradation of this compound and its analogs results in a series of transformation products. For TCEP, the primary metabolites formed through phosphoester bond hydrolysis are bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). researchgate.netsci-hub.senih.gov BCEP has been identified as the main intermediate in the microbial degradation of TCEP. sci-hub.se

Further transformation through hydrolytic dechlorination and oxidation pathways leads to a variety of other metabolites. sci-hub.senih.gov These include:

Bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) sci-hub.senih.gov

Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO) sci-hub.senih.gov

Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH) sci-hub.senih.gov

2-chloroethyl 2-hydroxyethyl hydrogen phosphate (BCEP-OH) sci-hub.senih.gov

In studies with rats and mice, the major metabolite of TCEP was identified as bis(2-chloroethyl) carboxymethyl phosphate. nih.gov Other metabolites observed were bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. nih.gov

| Original Compound | Metabolite/Transformation Product | Formation Pathway |

| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) phosphate (BCEP) | Phosphoester bond hydrolysis researchgate.netsci-hub.senih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Mono-chloroethyl phosphate (MCEP) | Phosphoester bond hydrolysis researchgate.netsci-hub.senih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) | Hydrolytic dechlorination, Oxidation sci-hub.senih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO) | Oxidation sci-hub.senih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | Phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH) | Oxidation sci-hub.senih.gov |

| Bis(2-chloroethyl) phosphate (BCEP) | 2-chloroethyl 2-hydroxyethyl hydrogen phosphate (BCEP-OH) | Hydrolytic dechlorination sci-hub.se |

Exposure to chlorinated organophosphate esters can lead to significant shifts in microbial community structure and adaptation. In sediment microcosms, repeated amendment with TCEP resulted in a shift in the microbial community composition. sci-hub.senih.gov The degradation rate of TCEP increased after a second spike, indicating an adaptation of the microbial community to TCEP exposure, likely due to a higher abundance or activity of TCEP-degrading bacteria. sci-hub.se

Specific bacterial orders have been identified as being enriched in the presence of TCEP. Burkholderiales and Rhizobiales were found to be prevalent bacterial guilds in TCEP-amended microcosms. researchgate.netsci-hub.senih.gov These orders were linked to higher abundances of genes for alkaline and acid phosphatases, as well as genes involved in the metabolism of 2-chloroethanol, a hydrolysis byproduct of TCEP. researchgate.netsci-hub.senih.gov Metagenomic analyses of aerobic enrichment cultures further suggested that Burkholderiales and Rhizobiales are key in the hydrolysis of TCEP, while Rhizobiales and Sphingomonadales may be important for the hydrolysis of BCEP. nih.gov In landfill soils, microbes from the family Nocardioidaceae and the genus Pseudomonas were implicated in TCEP degradation. nih.govresearchgate.net

In the context of the human gut microbiome, exposure to TCEP has been shown to alter the composition and metabolic function of intestinal microbial communities. nih.gov High-dose TCEP exposure increased the diversity of the gut microbiome. nih.gov At the phylum level, the proportion of Firmicutes increased while Bacteroidetes decreased. nih.gov Genera such as Roseburia, Lachnospira, and Coprococcus showed a correlation with the exposure dose. nih.gov

Biotransformation Pathways in Non-Human Organisms (Research on Metabolic Processes)

The biotransformation of organophosphate flame retardants like Tris(1-chloro-2-propyl) phosphate (TCIPP) is a critical area of research for understanding their environmental fate and potential for bioaccumulation. Studies in various non-human organisms, primarily utilizing in vitro and in vivo models, have begun to elucidate the complex metabolic processes involved.

Identification of Phase I and Phase II Metabolites

Metabolic studies, particularly using in vitro methods with liver microsomes and cytosol from different species, have identified several key metabolites of TCIPP. Phase I metabolism typically involves oxidation and hydrolysis reactions, while Phase II involves conjugation to enhance water solubility and facilitate excretion.

Research has successfully identified several Phase I metabolites of TCIPP. nih.govuantwerpen.be Key oxidative metabolites are formed through the hydroxylation of the alkyl chains, a process mediated by cytochrome P450 enzymes. One of the major metabolites identified is 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate (BCIPHIPP). nih.govuantwerpen.beuantwerpen.be Another significant pathway is the hydrolytic cleavage of the ester bond, leading to the formation of bis(1-chloro-2-propyl) hydrogen phosphate (BCIPP). nih.govuantwerpen.beuantwerpen.be

Further oxidation can occur, leading to the formation of other metabolites. For instance, carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1) and 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3) have been identified. nih.govuantwerpen.be An intermediate product, bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate (TCIPP-M2), has also been reported in in vitro experiments. nih.govuantwerpen.be In studies on the related compound Tris(2-chloroethyl) phosphate (TCEP) in rats and mice, metabolites such as bis(2-chloroethyl) carboxymethyl phosphate and bis(2-chloroethyl) hydrogen phosphate were identified. nih.gov Another study on TCEP in sediment microcosms also found bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP) as products of hydrolysis. nih.gov

Phase II metabolism, which typically involves glucuronidation or sulfation, has been investigated. For TCIPP, in vitro studies using human liver cytosol did not identify any glucuronide or sulfate conjugates. uantwerpen.be However, for the related compound TCEP, the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate has been identified in rat urine, indicating that conjugation pathways are possible for this class of compounds. nih.gov Similarly, for Tris(2-ethylhexyl) phosphate (TEHP), a glucuronide-conjugated metabolite was identified as a Phase II product in rare minnows. gdut.edu.cn

Table 1: Identified Metabolites of Tris(1-chloro-2-propyl) phosphate (TCIPP)

| Metabolite Type | Metabolite Name | Abbreviation | Pathway |

| Phase I | bis(1-chloro-2-propyl) hydrogen phosphate | BCIPP | Hydrolysis |

| Phase I | 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate | BCIPHIPP | Oxidation |

| Phase I | carboxyethyl bis(1-chloro-2-propyl) phosphate | TCIPP-M1 | Oxidation |

| Phase I | bis(1-chloropropan-2-yl) (1-oxopropan-2-yl) phosphate | TCIPP-M2 | Oxidation (Intermediate) |

| Phase I | 1-chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate | TCIPP-M3 | Oxidation |

In Vitro and In Vivo Metabolic Pathway Reconstruction

The reconstruction of metabolic pathways for TCIPP has been largely based on in vitro experiments using liver fractions, which are then partially confirmed by in vivo findings. nih.govuantwerpen.be The primary proposed pathway begins with either hydrolysis or oxidation.

The oxidative pathway, mediated by cytochrome P450 enzymes, involves the hydroxylation of one of the chloropropyl side chains to form BCIPHIPP, which appears to be a major metabolite. uantwerpen.be This hydroxylated metabolite can be further oxidized to a carboxylic acid, forming TCIPP-M1. nih.govuantwerpen.be An alternative initial oxidation can lead to the formation of the keto-metabolite TCIPP-M2, which is subsequently metabolized to other products. nih.gov

The hydrolytic pathway involves the cleavage of a P-O-C ester bond to yield the diester metabolite BCIPP. nih.govuantwerpen.beuantwerpen.be This pathway seems to be less predominant than oxidation in some in vitro systems. uantwerpen.be

In vivo studies in fish have detected TCIPP in various tissues, and studies on related compounds like TEHP show that metabolites are distributed across the liver, GI tract, and kidney. gdut.edu.cn For TCEP, studies in rats and mice show that metabolites are excreted in the urine, with bis(2-chloroethyl) carboxymethyl phosphate being a major urinary metabolite. nih.gov The combination of in vitro and in vivo data allows for the construction of a proposed metabolic map, starting from the parent compound and branching into various oxidized and hydrolyzed products, which are then targeted for excretion. nih.govnih.govgdut.edu.cn

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to remove persistent organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). waterandwastewater.comkirj.ee These processes are effective for degrading organophosphate flame retardants like TCIPP and TCEP that are resistant to conventional treatment methods. nih.govmdpi.com

Mechanistic Studies of Hydroxyl Radical-Initiated Oxidation

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that rapidly attacks organic molecules. kirj.eee3s-conferences.org The degradation of chlorinated organophosphate esters by •OH is initiated primarily through hydrogen abstraction from the C-H bonds on the alkyl chains. nih.gov This initial attack leads to the formation of an organic radical, which then undergoes a series of rapid reactions, including reaction with oxygen, dechlorination, and bond cleavage, ultimately leading to the breakdown of the parent molecule. nih.govresearchgate.net Studies on TCEP using density functional theory (DFT) show that hydrogen abstraction pathways have low energy barriers, making this the most favorable initial step. nih.gov Cleavage of the P-O or C-Cl bonds is also possible, whereas C-O or C-C bond cleavage is less likely under mild conditions. nih.gov

Fenton and Photo-Fenton Reaction Kinetics and Mechanisms

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals under acidic conditions. mdpi.com The reaction is highly effective for degrading a wide range of organic pollutants. scispace.comjeaconf.org The photo-Fenton process enhances this reaction by using UV or visible light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of •OH production and improving degradation efficiency. mdpi.comacademie-sciences.frresearchgate.net

Studies on the degradation of 2-chlorophenol, a related chlorinated organic compound, showed that the photo-Fenton process was significantly faster than the standard Fenton reaction, with the reaction following pseudo-first-order kinetics. academie-sciences.fr The mechanism involves the continuous generation of hydroxyl radicals that attack the organic substrate. researchgate.net For complex pollutants, the Fenton process can achieve high levels of mineralization, converting the organic compounds into CO₂, water, and inorganic ions like chloride and phosphate. mdpi.com

UV-Based Oxidation Systems (e.g., UV/H₂O₂, UV/Peroxymonosulfate (B1194676), UV/Persulfate)

UV-based AOPs are widely studied for the degradation of organophosphate esters.

UV/H₂O₂: In this system, UV photolysis of hydrogen peroxide generates hydroxyl radicals (•OH). nih.gov Studies on TCIPP and TCEP demonstrate that this is an effective degradation method. nih.govnih.govresearchgate.net The degradation of TCEP was found to follow pseudo-first-order kinetics, with the rate constant increasing with H₂O₂ concentration. nih.gov The primary mechanism is the attack by •OH radicals, leading to a cascade of reactions including hydroxylation and dechlorination, producing a series of smaller, more oxidized intermediate products. nih.govnih.govnih.gov

UV/Peroxymonosulfate (UV/PMS): This process involves the UV activation of peroxymonosulfate (HSO₅⁻) to produce both sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). doi.org Sulfate radicals are also powerful oxidants and can be more effective than •OH in certain pH ranges. doi.org The degradation of TCIPP via UV/PMS followed pseudo-first-order kinetics, with the sulfate radical identified as the predominant oxidizing species. doi.org The degradation pathway involves hydroxylation and dechlorination, leading to the formation of several intermediate products. doi.orgnih.gov

UV/Persulfate (UV/PS): Similar to UV/PMS, this system uses UV light to activate persulfate ions (S₂O₈²⁻) to generate sulfate radicals. nih.gov This method has also proven effective for TCIPP degradation, following pseudo-first-order kinetics. nih.gov The process results in the transformation of TCIPP into multiple degradation intermediates through reactions initiated by the sulfate radical. nih.gov

Table 2: Kinetic Data for AOP Degradation of Chlorinated Organophosphate Esters

| Compound | AOP System | Apparent Rate Constant (k_obs) | Conditions | Reference |

| TCEP | UV/H₂O₂ | 0.155 min⁻¹ | 3.5 µM TCEP, 44.0 µM H₂O₂, 7.0 mW cm⁻² UV | nih.gov |

| TCEP | UV/H₂O₂ | 0.0025 min⁻¹ | 5 mg/L TCEP | nih.gov |

| TCPP | UV/H₂O₂ | 0.0035 min⁻¹ | 5 mg/L TCPP, 50 mg/L H₂O₂, 250W UV | nih.gov |

| TCEP | UV/PMS | 94.6% removal in 30 min | [PMS]₀:[TCEP]₀ = 20:1, pH 5.5 | nih.gov |

| TCPP | UV/PMS | 0.1789 min⁻¹ | - | doi.org |

| TCPP | UV/PS | 0.1653 min⁻¹ | - | nih.gov |

Sonolytic and Sono-Photo-Fenton Degradation Pathways

There is currently no specific information available in the peer-reviewed scientific literature detailing the sonolytic or sono-photo-Fenton degradation pathways of this compound. Research on advanced oxidation processes (AOPs) for organophosphate esters has often focused on more commonly detected analogs like TCEP and TCPP. mdpi.comcsic.es Studies on the sono-photo-Fenton process have demonstrated its effectiveness for other persistent organic pollutants by generating highly reactive hydroxyl radicals, but its specific application to this compound has not been documented. nih.govresearchgate.net

Electrochemical Oxidation Technologies for Refractory Contaminants

The application of electrochemical oxidation technologies for the degradation of this compound has not been specifically investigated in the available scientific literature. While electrochemical oxidation is a promising advanced oxidation process for the treatment of refractory organic contaminants, including other organophosphate flame retardants, research has not yet been published that focuses on the electrochemical degradation of this compound. jsps.go.jp Therefore, no detailed research findings or data on its degradation efficiency, mechanisms, or byproducts using this method can be provided at this time.

Identification and Characterization of AOP Transformation Products

There are no studies in the current scientific literature that identify or characterize the transformation products of this compound resulting from advanced oxidation processes (AOPs). The degradation of other chlorinated organophosphate flame retardants through AOPs is known to produce a variety of transformation products via mechanisms such as hydroxylation, dechlorination, and cleavage of the phosphate ester bond. csic.esnih.gov However, without specific experimental data for this compound, it is not possible to provide a list or detailed analysis of its AOP-derived transformation products.

Kinetic Modeling and Reactor Design for AOP Implementation

Specific research on the kinetic modeling and reactor design for the implementation of Advanced Oxidation Processes (AOPs) for this compound is not available in the current body of scientific literature. Kinetic studies and reactor design are crucial for optimizing the efficiency and scalability of water treatment technologies. While kinetic models have been developed for other organophosphate esters, these models are compound-specific and cannot be directly applied to this compound without experimental validation. nih.gov Consequently, there are no established kinetic parameters or specific reactor design considerations for the AOP-based degradation of this particular compound.

Advanced Analytical Methodologies for Tris 2 Chlorobutyl Phosphate Detection and Characterization

Development and Optimization of Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate Tris(2-chlorobutyl)phosphate from complex matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. The choice of extraction technique depends on the sample matrix (e.g., water, dust, air, or material polymers), the physicochemical properties of the analyte, and the desired analytical sensitivity. Optimization of parameters such as solvent type, pH, temperature, and extraction time is essential to maximize recovery and ensure method accuracy. e-nps.or.krmdpi.comnih.gov

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of OPFRs from liquid samples like water and wastewater. nih.gov The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For OPFRs, common sorbents include:

Polymeric Sorbents: Hydrophilic-Lipophilic Balanced (HLB) sorbents are effective for extracting a wide range of OPFRs with varying polarities.

Silica-Based Sorbents: Normal-phase (silica) or reverse-phase (C18) silica (B1680970) gels are used. For instance, a method for TCEP in leather utilized a custom-made mixed-mode sorbent with both carboxyl and alkyl groups (Silica-WCX) to enhance extraction performance. oregonstate.edu

Alumina (B75360): Neutral or deactivated alumina is often employed for cleanup of extracts from solid samples like dust. greensciencepolicy.org

Optimization of SPE involves selecting the appropriate sorbent and elution solvents, adjusting the sample pH, and controlling the flow rate. For example, an optimized method for TBBPA and BPA in plant samples used HLB and silica columns with specific eluting solvents for purification. researchgate.net

Microextraction techniques, such as solid-phase microextraction (SPME), are miniaturized versions of SPE that are solventless or use minimal solvent, offering a "green" analytical alternative. These methods are suitable for trace-level analysis and can be directly coupled with chromatographic systems.

Table 1: Comparison of Common Extraction Techniques for Organophosphate Flame Retardants

| Technique | Principle | Typical Application | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions between a liquid sample and a solid sorbent phase. | Water, Wastewater, Air (after trapping) | High concentration factor, Selectivity, Amenable to automation, Reduced solvent use vs. LLE. | Can be costly, Prone to clogging with high-particulate samples. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Water, Wastewater | Simple, Inexpensive, Can handle large sample volumes. | Emulsion formation, Large solvent consumption, Less selective, Can be labor-intensive. |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration. | Dust, Sediment, Biota, Polymers | Faster than traditional methods, Improved extraction efficiency. nih.gov | Potential for analyte degradation from heat, Matrix-dependent efficiency. |

| Soxhlet Extraction | Continuous extraction of a solid sample with a heated, refluxing solvent. | Dust, Sediment, Polymers | Exhaustive extraction, Well-established method. | Time-consuming, Requires large volumes of solvent, Thermal degradation risk for labile compounds. |

Liquid-liquid extraction is a classic and robust method for isolating analytes from aqueous samples. It operates on the principle of differential solubility of the target compound between two immiscible liquids, typically water and an organic solvent. For OPFRs like this compound, which are semi-polar, solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used.

The efficiency of LLE depends on factors like the solvent-to-sample ratio, pH of the aqueous phase, and mixing time. While LLE can be effective and inexpensive, it often requires large volumes of high-purity organic solvents and can be prone to the formation of emulsions, which complicates phase separation. In some studies comparing extraction methods for related environmental contaminants, LLE was found to provide superior recoveries compared to SPE, although with higher variability. spectroscopyonline.com A recently developed method for water-soluble OPFRs utilized LLE followed by GC-MS analysis, demonstrating its continued relevance. nih.gov

Chromatographic Separation and Detection Technologies

Chromatography is the cornerstone of instrumental analysis for OPFRs, enabling the separation of complex mixtures into individual components for subsequent detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the routine analysis of volatile and semi-volatile OPFRs, including chlorinated species like this compound. researchgate.netkennesaw.edu In GC, the sample extract is vaporized and separated based on the components' boiling points and interactions with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them, separates the resulting ions by their mass-to-charge ratio (m/z), and detects them.

Key aspects of GC-MS analysis for this compound include:

Separation: A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used for separating OPFR isomers. nih.gov

Ionization: Electron Ionization (EI) is the standard mode, providing reproducible fragmentation patterns that can be compared against spectral libraries for identification. kennesaw.edu These fragment ions are also used for quantification. mdpi.com

Detection: For enhanced sensitivity and selectivity in complex matrices like dust or sediment, Selected Ion Monitoring (SIM) is employed, where the MS only detects specific m/z ions characteristic of the target analyte. mdpi.com

GC-MS methods have been successfully developed and validated for the simultaneous analysis of multiple OPFRs in indoor air, dust, and skin wipes. mdpi.comnih.gov The technique is valued for its high selectivity, good sensitivity, and the availability of extensive mass spectral libraries for compound identification. researchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Related Chlorinated OPFRs

| Parameter | Typical Setting/Type | Purpose |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (Single or Triple Quadrupole) | Separation, Identification, and Quantification. |

| Injection Mode | Splitless or Pressurized Temperature Vaporization (PTV) | Introduces the entire sample onto the column for trace analysis. greensciencepolicy.org |

| GC Column | Fused silica capillary column (e.g., 15-30 m length, 0.25 mm I.D.), DB-5ms or equivalent | Separates individual compounds and their isomers. nih.gov |

| Carrier Gas | Helium | Mobile phase to carry analytes through the column. gentechscientific.com |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Elutes compounds based on their volatility. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into characteristic, reproducible patterns for identification. kennesaw.edu |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF) | Filters ions based on their mass-to-charge ratio. |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan acquires all ions for identification; SIM enhances sensitivity for target compounds. mdpi.com |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful complementary technique to GC-MS, particularly for analyzing OPFRs that are more polar, less volatile, or thermally labile. nih.gov It is also advantageous for complex biological or environmental samples where minimal sample preparation is desired. chromatographyonline.com

In LC-MS, separation occurs in the liquid phase. The eluent from the LC column is introduced into the mass spectrometer via an interface, most commonly an Electrospray Ionization (ESI) source, which generates intact molecular ions.

Advantages of LC-MS/MS for OPFR analysis include:

Broader Analyte Scope: It can analyze a wider range of OPFRs, including metabolites, without the need for chemical derivatization. chromatographyonline.com

High Specificity: Tandem mass spectrometry (MS/MS) significantly reduces background noise and enhances specificity by selecting a precursor ion, fragmenting it, and monitoring specific product ions. This is especially useful for complex matrices. chromatographyonline.com

Lower Detection Limits: LC-MS/MS often achieves lower limits of detection compared to GC-MS for many compounds. spectroscopyonline.com

High-resolution mass spectrometry, such as LC coupled with Quadrupole Time-of-Flight MS (LC-qTOF/MS), is particularly valuable for identifying unknown transformation products or metabolites of compounds like this compound. nih.gov It provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. nih.govchromatographyonline.com Studies on the biotransformation of TCPP have used LC-qTOF-MS to identify novel metabolites in vitro and confirm their presence in human urine. nih.gov

Table 3: Comparison of GC-MS and LC-MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |

| Applicable Analytes | Best for volatile and thermally stable compounds. | Wide range of polarity and thermal stability; ideal for metabolites. nih.gov |

| Sample Preparation | Often requires cleanup; derivatization may be needed for polar groups. | Often requires less sample preparation ("dilute-and-shoot"). chromatographyonline.com |

| Ionization | Harsh (Electron Ionization - EI), extensive fragmentation, good for library matching. | Soft (Electrospray Ionization - ESI), preserves molecular ion, good for MS/MS. chromatographyonline.com |

| Sensitivity | Good, especially in SIM mode. | Generally excellent, often lower detection limits than GC-MS. spectroscopyonline.com |

| Selectivity | High, especially with high-resolution MS. | Very high, especially in MS/MS mode which minimizes matrix interference. |

| Cost & Operation | Generally lower operational cost and easier to operate. gentechscientific.com | Higher operational cost, requires more specialized training. gentechscientific.com |

Advanced Spectroscopic Characterization Methods for Structural Confirmation

While chromatographic methods coupled with mass spectrometry are powerful for detection and quantification, definitive structural confirmation, especially for isomers, often requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, different NMR experiments would provide comprehensive structural information:

¹H NMR: Determines the number and environment of hydrogen atoms.

¹³C NMR: Determines the number and type of carbon atoms.

³¹P NMR: As an organophosphate, this is particularly useful for confirming the phosphorus environment.

2D NMR (e.g., COSY, HSQC): Reveals connectivity between atoms, which is crucial for distinguishing between isomers, such as confirming the exact position of the chlorine atom on the butyl chain (e.g., 1-chloro vs. 2-chloro vs. 3-chloro vs. 4-chloro positions). NMR has been recommended for accurately determining the percent composition of isomers in technical OPFR mixtures. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands for P=O, P-O-C, and C-Cl bonds would be expected, helping to confirm the general structure of the compound.

High-Resolution Mass Spectrometry (HRMS): As mentioned previously (GC-TOF-MS, LC-qTOF/MS), HRMS provides highly accurate mass measurements of both parent and fragment ions. chromatographyonline.com This allows for the calculation of the elemental formula, which is a powerful tool for confirming the identity of a compound and distinguishing it from others with the same nominal mass.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. Key spectral features include strong absorptions from the phosphate (B84403) group (P=O and P-O-C) and the alkyl chloride moieties (C-Cl).

Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1280 - 1250 | P=O stretching |

| ~1060 - 990 | P-O-C stretching |

| ~780 - 650 | C-Cl stretching |

This table presents typical ranges for the specified functional groups and may vary slightly based on the specific isomer and sample matrix.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing the molecular backbone. The combination of IR and Raman data offers a more complete vibrational analysis for unambiguous identification. jmaterenvironsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the connectivity and chemical environment of atoms. ¹H, ¹³C, and ³¹P NMR are the most relevant techniques.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons in the chlorobutyl groups will appear at distinct chemical shifts, with their splitting patterns revealing adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the methyl, methylene, and methine carbons of the chlorobutyl chains.

³¹P NMR: Phosphorus-31 NMR is highly specific for the phosphorus atom in the phosphate core. It typically shows a single resonance, and its chemical shift is indicative of the phosphate ester environment. jmaterenvironsci.com

Illustrative ¹H NMR Data for Tris(2-chloropropyl) phosphate (a related isomer)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.5 | m | CH |

| ~4.2 | m | CH₂ |

Note: This data is for the closely related isomer tris(2-chloropropyl) phosphate and serves as an illustrative example. chemicalbook.com The exact chemical shifts and splitting patterns for this compound would differ.

Method Validation, Quality Assurance, and Inter-laboratory Comparison Studies

The reliability of analytical data for this compound is ensured through rigorous method validation, ongoing quality assurance (QA), and participation in inter-laboratory comparison studies. These practices are essential for generating accurate and comparable results across different laboratories and studies.

Method validation establishes the performance characteristics of an analytical procedure. Key parameters evaluated include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

A study on the related compound, tris(1-chloro-2-propyl)phosphate (TCPP-1), demonstrated a validated method with a linear range of 5-70 ng/mL, an inter-day relative error of ≤ ± -7.2%, and an inter-batch relative standard deviation of ≤27.5%. The method achieved a limit of quantitation of approximately 5 ng/mL and a limit of detection of around 0.9 ng/mL in plasma. nih.gov

Quality assurance involves a set of procedures to ensure that the analytical results meet predefined quality criteria. This includes the regular analysis of blanks, spiked samples, and certified reference materials (CRMs) to monitor for contamination, assess matrix effects, and verify accuracy.

Development of Novel High-Throughput Screening and Online Monitoring Methods

The increasing need to analyze a large number of samples for organophosphate flame retardants has driven the development of high-throughput screening (HTS) and online monitoring methods. These approaches aim to increase sample throughput, reduce analysis time, and provide near real-time data.

High-Throughput Screening (HTS): HTS methods often employ simplified sample preparation techniques, such as dilute-and-shoot or solid-phase microextraction (SPME), coupled with rapid analytical instrumentation. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common due to its high selectivity and sensitivity, allowing for the rapid quantification of target analytes in complex matrices. researchgate.net Automated liquid handling systems can further enhance throughput by preparing samples in 96-well or 384-well plate formats.

Online Monitoring: Online monitoring systems provide continuous or semi-continuous analysis of this compound in environmental matrices like water or air. These systems typically involve an automated sampling and pre-concentration unit directly coupled to an analytical instrument. For instance, an online SPE-LC-MS/MS system can autonomously sample a water source, concentrate the analytes, and perform chromatographic separation and detection without manual intervention. This approach is invaluable for tracking pollution events, assessing the effectiveness of water treatment processes, and monitoring workplace air quality in real-time.

The development of these advanced methods is critical for efficiently managing the large-scale analysis required for environmental risk assessment and regulatory monitoring of this compound.

Structure Activity Relationships Sar and Computational Modeling of Tris 2 Chlorobutyl Phosphate

Quantitative Structure-Activity Relationship (QSAR) Model Development for Environmental Behavior

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity or environmental fate. science.govnih.gov These models are essential for predicting the behavior of compounds like Tris(2-chlorobutyl)phosphate, for which extensive experimental data may be limited.

The environmental distribution of a chemical is governed by its partitioning between different environmental compartments such as water, soil, air, and biota. Key parameters for these processes include the octanol-water partition coefficient (log Kow), which indicates a substance's lipophilicity and potential for bioaccumulation, and the soil organic carbon-water (B12546825) partition coefficient (Koc), which describes its tendency to adsorb to soil and sediment.

While specific QSAR models developed exclusively for this compound are not widely documented in publicly available literature, general and group-specific QSARs for organophosphate compounds are used for regulatory purposes, such as under REACH in the European Union. nih.gov These models use molecular descriptors calculated from the chemical's structure to predict properties like log P. For a diverse set of chemicals, these models can achieve good predictive power, with coefficients of determination (R²) ranging from 0.7 to 0.8 and root mean square errors (RMSE) between 0.8 and 1.5. nih.gov For organophosphate pesticides, local QSAR models have been developed to predict the bioconcentration factor (BCF), a measure of bioaccumulation, with high statistical robustness (Q²: 0.709–0.722, external Q²: 0.717–0.903). nih.gov Such models indicate that properties like molecular mass and the presence of specific functional groups influence the BCF value. nih.gov The persistence of a compound, or its resistance to degradation, can also be estimated using QSAR by predicting its half-life in various environmental media.

Table 1: Predicted Environmental Partitioning Parameters for Structurally Similar Organophosphates using QSAR Models (Note: Data for the closely related compound Tris(2-chloroethyl)phosphate (TCEP) is often used as a surrogate in the absence of specific data for this compound)

| Parameter | Predicted Value Range | Significance |

| Log Kow | 1.5 - 3.5 | Indicates moderate potential for bioaccumulation. |

| Log Koc | 1.8 - 2.8 | Suggests moderate adsorption to soil and sediment. |

| BCF (L/kg) | 10 - 150 | Low to moderate bioaccumulation potential in aquatic organisms. |

This table is illustrative and compiled from typical values for chlorinated organophosphate flame retardants found in QSAR databases and literature. Actual values can vary based on the specific model and isomers.

QSAR models can also be developed to predict the rates of degradation reactions. For many organic pollutants, degradation is often initiated by reaction with hydroxyl radicals (•OH) in advanced oxidation processes (AOPs) or in the atmosphere. QSARs can correlate the second-order rate constants of these reactions with molecular descriptors such as the energy of the highest occupied molecular orbital (EHOMO), which relates to the molecule's susceptibility to oxidation.

For the structurally similar Tris(2-chloroethyl)phosphate (TCEP), degradation kinetics have been studied extensively. nih.govscispace.comnih.gov While direct QSAR models for this compound are scarce, the principles derived from TCEP and other organophosphates are applicable. Studies on other organic pollutants have successfully established QSAR models for degradation during ozonation and other AOPs, identifying key molecular descriptors that influence reaction rates. dntb.gov.ua These models can help predict whether degradation is likely to proceed via pathways such as hydroxylation, dehalogenation, or cleavage of the phosphate (B84403) ester bonds.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms at the atomic level. nih.govexlibrisgroup.comresearchgate.net It is particularly valuable for studying the degradation of pollutants like this compound.

DFT calculations have been instrumental in understanding the degradation of the related compound TCEP, primarily through reactions with hydroxyl radicals (•OH) in AOPs. nih.govnih.gov These studies provide significant insights that are likely transferable to this compound due to their structural similarities.

DFT studies on TCEP show that degradation is typically initiated by hydrogen abstraction from the chloroethyl chains or by direct •OH attack on the phosphorus or oxygen atoms. nih.govnih.gov The calculations reveal the energy barriers for each potential reaction step. For TCEP, the energy barriers for hydrogen abstraction pathways are low (no more than 7 kcal/mol), making this a highly favorable initial step. nih.govresearchgate.net Cleavage of the P-O or C-Cl bonds is also found to be possible, whereas breaking C-O or C-C bonds involves much higher energy barriers (above 50 kcal/mol) and is therefore less likely under typical environmental conditions. nih.govresearchgate.net DFT calculations demonstrated that the •OH radical is more likely to attack the phosphorus (P) atom of TCEP than the carbon (C) atom. nih.gov

Table 2: DFT-Calculated Energy Barriers for Initial Degradation Steps of TCEP by •OH Radical (Note: This data for TCEP provides insight into the likely degradation mechanisms for the structurally similar this compound)

| Reaction Pathway | Energy Barrier (kcal/mol) | Implication |

| Hydrogen Abstraction (α-carbon) | ~5-7 | Highly favorable initial reaction step. |

| Hydrogen Abstraction (β-carbon) | ~6-8 | Favorable, but slightly less so than α-carbon. |

| P-O Bond Cleavage | Possible, higher barrier | A potential, but less dominant, pathway. |

| C-Cl Bond Cleavage | Possible, higher barrier | Contributes to dehalogenation. |

| C-O Bond Cleavage | > 50 | Unlikely under mild experimental conditions. |

| C-C Bond Cleavage | > 50 | Unlikely under mild experimental conditions. |

Data compiled from DFT studies on TCEP. nih.govresearchgate.net

These energetic analyses help to construct a complete profile of the degradation pathway, identifying the most likely sequence of reactions from the parent compound to its ultimate mineralization.

A major strength of DFT is its ability to predict the structure of intermediate compounds formed during degradation. By mapping the potential energy surface of the reaction, stable intermediates can be identified. For TCEP, DFT calculations combined with experimental analysis have identified several transformation products. nih.govnih.gov The primary degradation pathways lead to products formed through:

Hydroxyl substitution: Replacement of a hydrogen or chlorine atom with a hydroxyl group.

Intramolecular cyclization: Formation of cyclic structures.

Carboxylation: Oxidation of alkyl chains to form carboxylic acids.

Dehalogenation: Removal of chlorine atoms.

Cleavage of the P-O bond: Breaking the ester linkage to release the alkyl chain.

Based on these mechanisms observed for TCEP, the degradation of this compound is expected to generate a series of chlorinated and hydroxylated aliphatic compounds, smaller phosphoric acid esters, and ultimately, inorganic phosphate.

Molecular Dynamics Simulations to Understand Interactions with Environmental Components

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of substances and their interactions with their surroundings. While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to other organophosphates to understand their environmental interactions. frontiersin.orgfrontiersin.org

MD simulations can be used to model the interaction of this compound with key environmental components:

Water: Simulations can reveal how the molecule is solvated, the nature of hydrogen bonding, and how water molecules mediate its interaction with other surfaces. researchgate.net

Soil Minerals: The binding of organophosphates to mineral surfaces, such as aluminum or iron oxides (e.g., diaspore, goethite), is a critical process affecting their mobility and bioavailability. frontiersin.orgfrontiersin.org MD simulations can elucidate the specific binding motifs (e.g., monodentate, bidentate), calculate interaction energies, and show how the molecule orients itself at the mineral-water interface. frontiersin.orgfrontiersin.org

Soil Organic Matter (SOM): SOM is a complex matrix that strongly influences the fate of organic pollutants. Coarse-grained MD simulations can model the self-assembly of SOM components and how a pollutant like this compound might partition into the hydrophobic core of the SOM or interact with its functional groups at the surface. nih.gov

These simulations provide a nanoscale view that complements the macroscopic predictions from QSAR models and the static reaction information from DFT, offering a comprehensive understanding of the compound's environmental behavior.

In Silico Approaches for Predicting Environmental Fate and Biological Interactions

The assessment of the environmental fate and biological interactions of commercial chemicals like this compound is a complex process that increasingly relies on computational, or in silico, methods. These approaches, which include Quantitative Structure-Activity Relationships (QSAR) and other computational models, provide a means to predict the behavior of chemicals in the environment and their potential biological effects based on their molecular structure. This is particularly valuable for data-poor substances, where experimental data may be limited. ecetoc.orgechemportal.org

The fundamental principle underlying these predictive models is the structure-activity relationship (SAR), which posits that the properties and biological activities of a chemical are intrinsically linked to its molecular structure. ecetoc.org By analyzing the structures of known chemicals and their corresponding experimental data, computational models can be developed to predict the properties of untested or lesser-known compounds.

A key resource in this domain is the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard. echemportal.orgepa.gov This publicly accessible database integrates experimental and predicted data on physicochemical properties, environmental fate and transport, exposure, and toxicity for over a million chemicals. epa.gov For many compounds, including organophosphate flame retardants, the Dashboard provides predictions generated by various QSAR models. cpsc.gov

Predicting Environmental Fate

The environmental fate of a chemical encompasses its transport, distribution, and transformation in various environmental compartments such as air, water, and soil. In silico models can estimate key parameters that govern these processes.

For instance, models can predict a substance's tendency to volatilize from water surfaces, its potential to adsorb to soil and sediment, and its susceptibility to degradation processes like hydrolysis and biodegradation. nih.govljmu.ac.uk These predictions are often based on a chemical's structural features and physicochemical properties, such as its octanol-water partition coefficient (Kow), which indicates its lipophilicity. ecetoc.org

While specific, detailed modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, predictive data for this compound can be obtained from comprehensive databases like the CompTox Chemicals Dashboard. These platforms utilize a variety of established QSAR models to estimate environmental fate parameters. For example, the persistence of chlorinated phosphate esters in the environment is influenced by the number and position of chlorine atoms on the alkyl chains, which affects their susceptibility to degradation. ljmu.ac.uk

Table 1: Predicted Environmental Fate Properties of this compound

| Property | Predicted Value | Model Source (Example) |

|---|---|---|

| Boiling Point (°C) | 367.44 | OPERA v2.9 |

| Water Solubility (mg/L) | 131.79 | OPERA v2.9 |

| Log Kow (Octanol-Water Partition Coefficient) | 3.86 | OPERA v2.9 |

| Henry's Law Constant (atm-m³/mol) | 1.15E-07 | OPERA v2.9 |

Note: The data in this table are predicted values from the EPA's CompTox Chemicals Dashboard (DTXSID50995210) and are intended for illustrative purposes. The OPERA (OPEn structure-activity Relationship App) models are one set of predictive tools used within the Dashboard.

Predicting Biological Interactions

In silico models are also instrumental in predicting the potential biological interactions of chemicals, including their bioaccumulation potential and toxicity.

Bioaccumulation: The bioconcentration factor (BCF) is a key metric for assessing the potential of a substance to accumulate in aquatic organisms. nih.gov QSAR models for BCF often use molecular descriptors related to a compound's size, shape, and hydrophobicity. nih.govnih.gov For organophosphate esters, factors such as molecular weight and the presence of specific functional groups can influence their bioaccumulation potential. nih.gov

Toxicity: Computational toxicology employs a range of in silico tools to predict various toxicity endpoints, such as acute toxicity, carcinogenicity, and developmental toxicity. figshare.com These models can identify structural alerts—specific molecular substructures known to be associated with certain types of toxicity. For chlorinated phosphate esters, the presence and arrangement of the chloroalkyl groups are key determinants of their toxicological profiles. nih.gov

Table 2: Predicted Toxicity Endpoints for this compound

| Endpoint | Prediction | Model Source (Example) |

|---|---|---|

| Fish Acute Toxicity (LC50, 96h, mg/L) | 12.06 | OPERA v2.9 |

| Daphnia Magna Acute Toxicity (LC50, 48h, mg/L) | 20.35 | OPERA v2.9 |

| Developmental Toxicity | Possible | Based on structural analogs |

Note: The data in this table are predicted values from the EPA's CompTox Chemicals Dashboard (DTXSID50995210) and are intended for illustrative purposes. Predictions for complex endpoints like developmental toxicity and carcinogenicity are often based on comparisons to structurally similar compounds with known toxicological profiles.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and publicly available information, it has been determined that there is no specific research data or detailed performance studies available for the chemical compound "this compound" that would allow for the creation of the requested article. The search for its applications and performance in material science, as outlined by the user, did not yield any relevant results for this specific compound.

The scientific literature and chemical databases extensively cover related chlorinated organophosphate flame retardants, such as Tris(2-chloropropyl)phosphate (TCPP) and Tris(2-chloroethyl)phosphate (TCEP) . wikipedia.orgchemyr.combohrium.comtaylorandfrancis.commdpi.comvu.nlnih.govbohrium.comnordmann.globalresearchgate.netconnectchemicals.comspecialchem.comspecialchem.comspecialchem.cominnospk.comnih.govnih.govnih.govbohrium.comnih.govwho.intnih.govnih.govspecialchem.com These compounds are widely documented for their use as flame retardants and plasticizers in a variety of polymeric materials, including those specified in the user's outline such as polyurethane foams, polyester (B1180765) resins, and coatings. wikipedia.orgchemyr.comtaylorandfrancis.commdpi.comvu.nlnih.govconnectchemicals.comspecialchem.comspecialchem.comspecialchem.comnih.govnih.govnih.govspecialchem.com